Chiral Purity and Enantiomeric Excess of (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one (76420-07-0)
The (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one is supplied as a single, defined enantiomer, in contrast to the racemic mixture (CAS 76374-26-0) which contains both (R) and (S) forms in a 1:1 ratio. The specific optical rotation ([α]²⁵/D) of the target compound is reported as +38° to +42° (c=1, EtOH) , which serves as a quantitative measure of its enantiomeric purity and can be compared to the (S)-enantiomer's rotation of -38° to -42° (c=1, EtOH) [1].
| Evidence Dimension | Optical Rotation ([α]²⁵/D) |
|---|---|
| Target Compound Data | +38° to +42° (c=1, EtOH) |
| Comparator Or Baseline | (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one (CAS 2271090-84-5): -38° to -42° (c=1, EtOH) |
| Quantified Difference | Approximately 80° difference in specific rotation, confirming opposite stereochemistry. |
| Conditions | Measured in ethanol (EtOH) at a concentration of 1 g/100 mL at 25°C. |
Why This Matters
This confirms the procurement of a specific enantiomer required for asymmetric synthesis of bioactive molecules, avoiding the 50% loss of material and purification challenges associated with racemic starting materials.
- [1] TCI Europe N.V. (n.d.). (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one. Retrieved from https://stg.tcichemicals.com/LU/en/p/H1721. View Source
